(2,5-Dichloropyridin-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related chloropyridyl methanols involves innovative approaches to achieve green, economic, and efficient production. For example, the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol demonstrates a method to synthesize chloropyridyl methanols in a liquid-liquid biphasic microreaction system, showing high yields and enantiomeric excess in a short time compared to traditional methods (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of chloropyridyl compounds has been extensively studied using various analytical techniques. The crystal and molecular structure analysis of closely related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, reveals details about the crystallization patterns, cell parameters, and intermolecular interactions, providing insights into the structure of (2,5-Dichloropyridin-4-yl)methanol (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving chloropyridyl methanols are diverse and can lead to the formation of various functionalized derivatives. The reactivity of these compounds under different conditions, such as photochemical reactions, allows for the synthesis of complex molecules with potential applications in organic synthesis and drug development (Sugiyama et al., 1981).
Physical Properties Analysis
The physical properties of chloropyridyl methanols, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. Studies on related compounds provide a foundation for understanding the physical characteristics of (2,5-Dichloropyridin-4-yl)methanol, including its behavior in different solvents and conditions (Levterov et al., 2018).
Scientific Research Applications
Field
Application
The compound (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, which is structurally similar to (2,5-Dichloropyridin-4-yl)methanol, was used in a study to determine its crystal structure .
Method
The crystal structure was determined using X-ray diffraction. The crystal was prepared by adding an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine .
Results
The crystal structure was successfully determined, and the results were published in the journal Zeitschrift für Kristallographie .
Anti-Fibrosis Activity
Field
Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, structurally similar to (2,5-Dichloropyridin-4-yl)methanol, were synthesized and their anti-fibrotic activities were evaluated .
Method
The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Pyrazolo[4,3-c]pyridines
Field
Application
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde .
Method
The synthesis involved an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .
Results
The synthesis resulted in a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
Fabrication of Functionalized Silica Nanoparticles
Field
Application
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
Method
The fabrication of functionalized silica nanoparticles involves various methods, including surface modification .
Results
The functionalized silica nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Synthesis of 2,4,6,7-Tetrasubstituted-2H-Pyrazolo[4,3-c]Pyridines
Field
Application
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde .
Method
The synthesis involved an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .
Results
The synthesis resulted in a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
Synthesis of Cyclopentanone Products
Field
Application
The analytical results showed that cat.1 and cat.2 with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands produce better yield of cyclopentanone products .
Method
The synthesis involved the use of catalysts with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands .
Results
The synthesis resulted in 96.2% conversion of cyclopentene and 76.3% yield of cyclopentanone in the presence of molecular oxygen as the sole oxidant .
Safety And Hazards
“(2,5-Dichloropyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Relevant Papers
One relevant paper is “Synthesis, crystal structure, and magnetic properties of a cobalt (II) complex with (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol” by Zhicheng Zhu and Masahiro Mikuriya . The paper discusses the preparation of a novel bridging ligand, (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol (I), and its cobalt (II) complex, [Co (I)2 (NCS)2]n (II). The structures of ligand I and complex II were determined by single crystal X-ray analysis .
properties
IUPAC Name |
(2,5-dichloropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJVRSCWQZIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363199 | |
Record name | (2,5-dichloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichloropyridin-4-yl)methanol | |
CAS RN |
866039-42-1 | |
Record name | (2,5-dichloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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